3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide
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Overview
Description
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a phenoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2-methylphenoxy)acetic acid is then acylated with 4-aminobenzoyl chloride to form the intermediate 2-(2-methylphenoxy)acetyl-4-aminobenzamide.
Final Coupling: The intermediate is then coupled with 3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: A compound with a similar structure but different functional groups.
Other Benzamides: Compounds with a benzamide core but varying substituents.
Uniqueness
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-6-5-8-18(14-16)23(27)25-20-12-10-19(11-13-20)24-22(26)15-28-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERJHYAZHCUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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